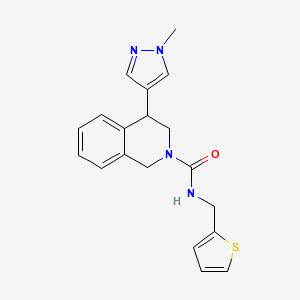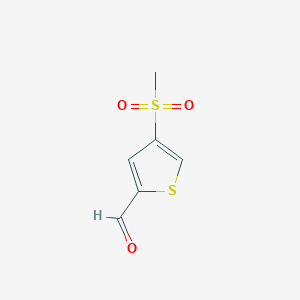![molecular formula C16H15NO3S B2533365 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid CAS No. 329081-93-8](/img/structure/B2533365.png)
2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid” is a chemical compound with the CAS Number: 329081-93-8 . It has a molecular weight of 301.37 . The IUPAC name for this compound is 2-{[2-(methylanilino)-2-oxoethyl]sulfanyl}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO3S/c1-17(12-7-3-2-4-8-12)15(18)11-21-14-10-6-5-9-13(14)16(19)20/h2-10H,11H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.37 . It is stored at a temperature between 28 C .Applications De Recherche Scientifique
Antituberculosis Activity
Organotin(IV) complexes, including those related to 2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid, have shown promising antituberculosis activity. These complexes exhibit a wide range of structural diversity, which is crucial for their biological activity. Studies indicate that triorganotin(IV) complexes tend to have superior antituberculosis activity compared to their diorganotin(IV) counterparts. This difference in activity might be attributed to the toxicity associated with the organotin compounds, which is influenced by the nature of the ligand environment and the structure of the compound. The antituberculosis efficacy of these complexes is considered good when the minimum inhibitory concentration (MIC) is ≤ 1 μg ml−1 (Iqbal, Ali, & Shahzadi, 2015).
Stability and Degradation Studies
The stability and degradation processes of compounds related to this compound have been explored using LC-MS/MS studies. These studies are essential for understanding the stability of such compounds under different experimental conditions and for identifying their degradation products. For example, nitisinone, a compound with some structural similarities, shows increased stability with the rise in pH of the solution. Identifying the degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), provides valuable insights into the compound's stability and the potential risks and benefits associated with its medical application (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Synthetic Applications
The compound serves as a precursor for the synthesis of bioactive molecules due to its pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its versatility as a synthetic substrate enables it to be used as a raw material in the preparation of medical products. The diversity in synthetic routes for the preparation of methyl-2-formyl benzoate and its significance as a precursor for pharmaceutical applications highlight its importance in both synthetic and pharmaceutical fields (Farooq & Ngaini, 2019).
Potential for Drug Development
A novel salicylic acid derivative, closely related to the compound , has shown potential as an alternative drug to substitute aspirin due to its preliminary assessment results on COX-2 specificity, toxicity profile, and antiplatelet activity. Such findings indicate that this compound derivatives could be promising compounds for "new" drug development, focusing on their discovery, potential activity, and the possible molecular mechanisms of regulations in health and disease (Tjahjono et al., 2022).
Propriétés
IUPAC Name |
2-[2-(N-methylanilino)-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-17(12-7-3-2-4-8-12)15(18)11-21-14-10-6-5-9-13(14)16(19)20/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDZKZEJVHOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2533285.png)
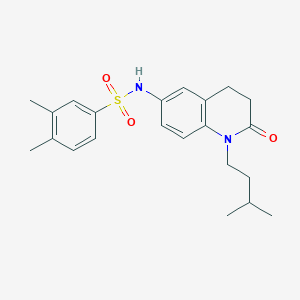
![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)
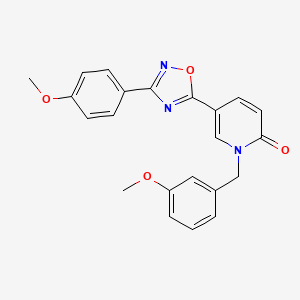
![N-(2-methoxy-5-methylphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2533290.png)
![5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2533291.png)
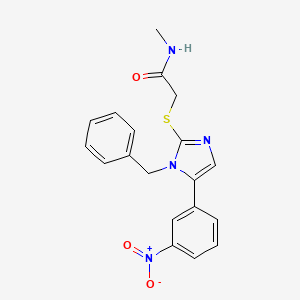
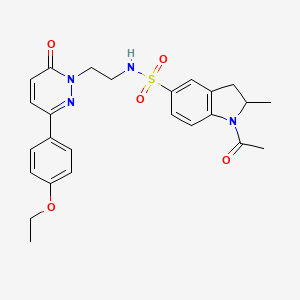
![5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B2533297.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-methyloxamide](/img/structure/B2533299.png)
